4-(1,1-Dimethylpentyl)phenol
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Overview
Description
4-(1,1-Dimethylpentyl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a 1,1-dimethylpentyl substituent. This compound is known for its use in the production of dyes and paints, and it has been found to cause disruption in marine ecosystems by concentrating in benthic sediments .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethylpentyl)phenol can be synthesized through the alkylation of phenol with 1-bromopentane. This reaction typically involves the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, making it more nucleophilic and able to attack the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the alkylation process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Dimethylpentyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on marine ecosystems and its potential as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, paints, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylpentyl)phenol involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by integrating into lipid bilayers and altering membrane fluidity. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to disrupted metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): Similar structure but with a different alkyl substituent.
Nonylphenol: Another alkylphenol with a longer alkyl chain.
Octylphenol: Similar to nonylphenol but with an eight-carbon alkyl chain
Uniqueness
4-(1,1-Dimethylpentyl)phenol is unique due to its specific alkyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain industrial applications and scientific research .
Properties
CAS No. |
30784-31-7 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
MVUXIDLUKLKIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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